

Pentafluorobenzene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Pentafluorobenzene**

Cat. No.: **B134492**

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CAS Number: 363-72-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides an in-depth overview of **pentafluorobenzene** (PFB), a versatile organofluorine compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in modern synthetic chemistry.

Physicochemical and Spectroscopic Data

Pentafluorobenzene is a colorless liquid at room temperature with a boiling point similar to benzene.[\[1\]](#)[\[5\]](#) Its high degree of fluorination imparts unique properties, such as enhanced stability and altered reactivity compared to its hydrocarbon analog.[\[3\]](#) A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of **Pentafluorobenzene**

Property	Value	Reference
CAS Number	363-72-4	[1] [2] [3] [4]
Molecular Formula	C ₆ HF ₅	[2] [3] [5] [6]
Molecular Weight	168.06 g/mol	[2] [4] [6]
Appearance	Colorless liquid	[3] [5]
Density	1.514 g/mL at 25 °C	[3]
Melting Point	-48 °C	[3]
Boiling Point	85 °C	[3] [5]
Refractive Index (n _{20/D})	1.391	[3]
Flash Point	14 °C (57.2 °F)	
Solubility in Water	Insoluble	[3] [5]

Table 2: Spectroscopic Data for **Pentafluorobenzene**

Spectroscopic Data	Value	Reference
¹ H NMR (CDCl ₃)	Chemical shifts are observed.	[7]
¹⁹ F NMR (CFCl ₃ reference)	Chemical shifts are observed.	[8]
Infrared (IR) Film (cm ⁻¹)	1535, 1512 (C ₆ H ₆ ring)	[3]

Experimental Protocols

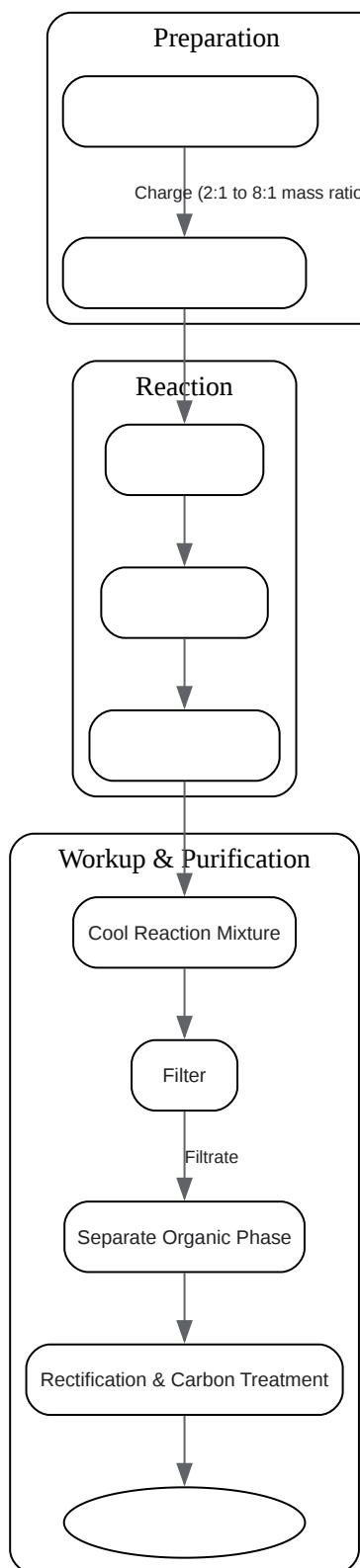
Pentafluorobenzene is utilized in a variety of chemical transformations. Below are detailed methodologies for its synthesis and a key reaction where it serves as a substrate.

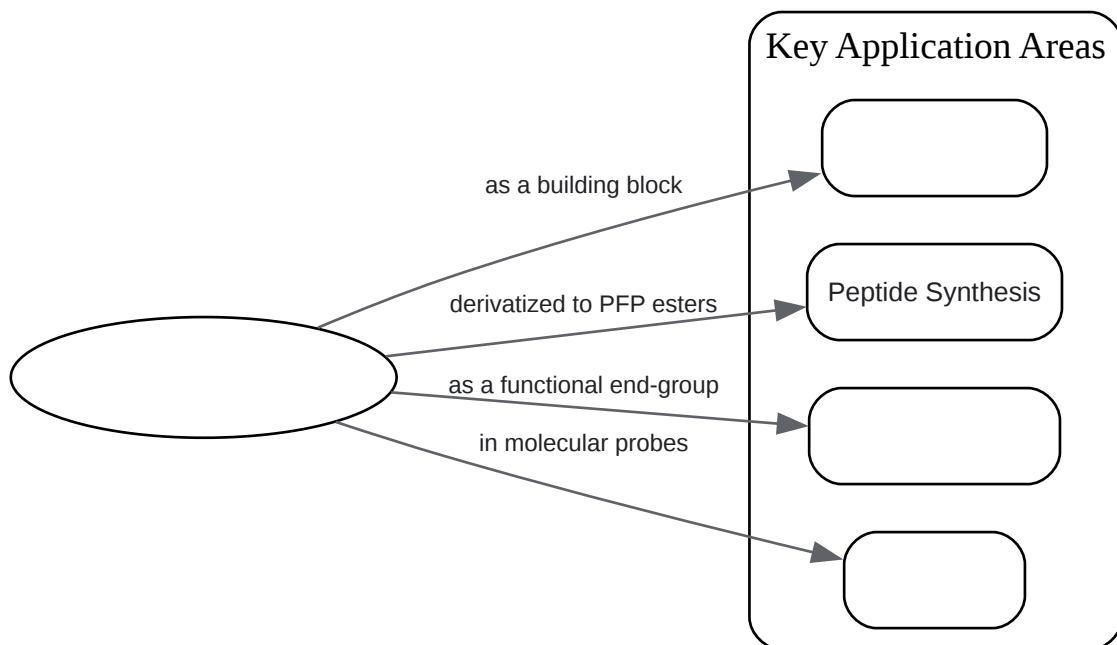
Synthesis of Pentafluorobenzene via Decarboxylation

A green chemistry approach for synthesizing **pentafluorobenzene** involves the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water.[\[2\]](#)

Experimental Protocol:

- Charging the Autoclave: In a high-pressure autoclave, add deionized water and pentafluorobenzoic acid in a mass ratio ranging from 2:1 to 8:1.
- Initial Heating and Purging: Begin stirring the mixture and heat it to its boiling point under normal atmospheric pressure. Open the exhaust valve for 2-5 minutes to vent any dissolved gases.
- Decarboxylation Reaction: Close the exhaust valve and continue to heat the mixture to a temperature between 150-250 °C. Maintain this temperature for a reaction time of 5-45 minutes to facilitate decarboxylation.
- Product Isolation and Purification:
 - Cool the reaction mixture.
 - Filter the cooled product to recover any unreacted pentafluorobenzoic acid.
 - Allow the filtrate to stand, leading to phase separation. Isolate the organic phase (**pentafluorobenzene**). The aqueous phase can be recycled.
 - Purify the organic phase by rectification and decolorize it with activated carbon to obtain pure **pentafluorobenzene**.[\[2\]](#)





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